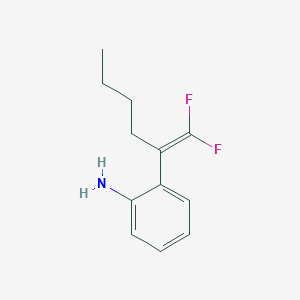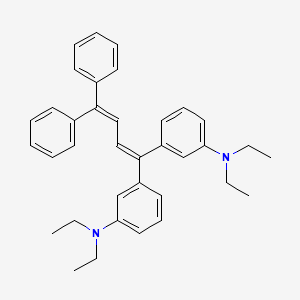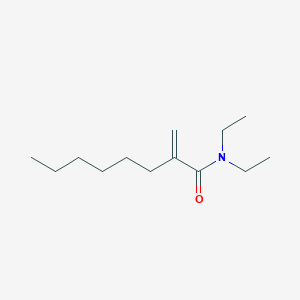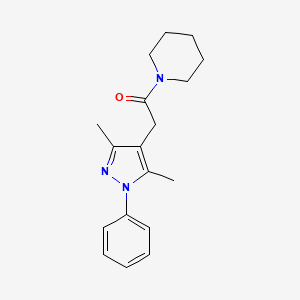![molecular formula C10H14ClN3O3 B14286597 2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine CAS No. 126972-12-1](/img/structure/B14286597.png)
2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a butoxy group, a chloro group, and an oxirane (epoxide) group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine typically involves the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of the butoxy group: This step involves the nucleophilic substitution of one of the chlorine atoms in the triazine ring with a butoxy group, often using butanol as the nucleophile.
Introduction of the oxirane group: The final step involves the reaction of the intermediate compound with an epoxide precursor, such as epichlorohydrin, to introduce the oxirane group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Epoxide ring-opening: The oxirane group can undergo ring-opening reactions with nucleophiles, such as water, alcohols, or amines, leading to the formation of diols or amino alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various oxidation or reduction products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Epoxide ring-opening: Common reagents include water, alcohols, and amines. Reaction conditions typically involve mild temperatures and the use of acidic or basic catalysts.
Oxidation and reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted triazines with various functional groups.
Epoxide ring-opening: Diols or amino alcohols.
Oxidation and reduction: Various oxidation or reduction products, depending on the specific conditions used.
科学研究应用
2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals, such as coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine involves its interaction with various molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
相似化合物的比较
Similar Compounds
2-Butoxy-4-chloro-6-methoxy-1,3,5-triazine: Similar structure but lacks the oxirane group.
2-Butoxy-4-chloro-6-[(2-hydroxyethoxy)methoxy]-1,3,5-triazine: Similar structure but has a hydroxyethoxy group instead of an oxirane group.
2-Butoxy-4-chloro-6-[(2-aminoethoxy)methoxy]-1,3,5-triazine: Similar structure but has an aminoethoxy group instead of an oxirane group.
Uniqueness
The presence of the oxirane group in 2-butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine makes it unique compared to similar compounds. The oxirane group imparts high reactivity and the ability to form covalent bonds with nucleophilic sites, which can be exploited in various chemical and biological applications. This reactivity is not present in similar compounds that lack the oxirane group, making this compound a valuable compound for research and industrial applications.
属性
CAS 编号 |
126972-12-1 |
|---|---|
分子式 |
C10H14ClN3O3 |
分子量 |
259.69 g/mol |
IUPAC 名称 |
2-butoxy-4-chloro-6-(oxiran-2-ylmethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C10H14ClN3O3/c1-2-3-4-15-9-12-8(11)13-10(14-9)17-6-7-5-16-7/h7H,2-6H2,1H3 |
InChI 键 |
CQBDYRKNVXHODA-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=NC(=NC(=N1)Cl)OCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)

![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)

